Cas no 158144-84-4 (3,5-bis(trifluoromethyl)phenylmethanethiol)

3,5-Bis(trifluoromethyl)phenylmethanethiol is a fluorinated aromatic thiol compound characterized by its two trifluoromethyl groups at the 3 and 5 positions of the phenyl ring. The presence of these electron-withdrawing groups enhances the compound's stability and reactivity, making it valuable in organometallic chemistry, catalysis, and ligand synthesis. The thiol functional group allows for effective binding to metal surfaces or coordination sites, facilitating applications in material science and surface modification. Its high lipophilicity and resistance to oxidation further contribute to its utility in specialized synthetic pathways. This compound is particularly useful in constructing complex molecular architectures where controlled reactivity and stability are critical.
3,5-bis(trifluoromethyl)phenylmethanethiol structure
158144-84-4 structure
Product Name:3,5-bis(trifluoromethyl)phenylmethanethiol
CAS No:158144-84-4
MF:C9H6F6S
MW:260.199362277985
MDL:MFCD06798029
CID:1336913
PubChem ID:2761437
Update Time:2025-05-25

3,5-bis(trifluoromethyl)phenylmethanethiol Chemical and Physical Properties

Names and Identifiers

    • [3,5-bis(trifluoromethyl)phenyl]methanethiol
    • 3,5-Bis(trifluoromethyl)benzyl mercaptan
    • CTK8A8813
    • ZINC04244666
    • AC1MC4Y4
    • 3,5-bis(trifluoromethyl)benzyl thiol
    • ST51042226
    • [3,5-bis(trifluoromethyl)phenyl]methane-1-thiol
    • AG-A-48392
    • 3,5-Bis(trifluoromethyl)benzyl mercaptan; CTK8A8813; ZINC04244666; AC1MC4Y4; 3,5-bis(trifluoromethyl)benzyl thiol; ST51042226; [3,5-bis(trifluoromethyl)phenyl]methane-1-thiol; AG-A-48392;
    • 3,5-bis(trifluoromethyl)phenylmethanethiol
    • BGNFDRDLZOVTKY-UHFFFAOYSA-N
    • SCHEMBL8824381
    • 158144-84-4
    • MFCD06798029
    • EN300-1288062
    • AKOS017559753
    • 3,5-Bis(trifluoromethyl)benzylmercaptan
    • J-009477
    • DTXSID70375772
    • (3,5-bis(trifluoromethyl)phenyl)methanethiol
    • CS-0267992
    • MDL: MFCD06798029
    • Inchi: 1S/C9H6F6S/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2
    • InChI Key: BGNFDRDLZOVTKY-UHFFFAOYSA-N
    • SMILES: SCC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1

Computed Properties

  • Exact Mass: 260.00944034g/mol
  • Monoisotopic Mass: 260.00944034g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 1Ų

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3,5-bis(trifluoromethyl)phenylmethanethiol Suppliers

Amadis Chemical Company Limited
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(CAS:158144-84-4)3,5-bis(trifluoromethyl)phenylmethanethiol
Order Number:A1136178
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:41
Price ($):380.0
Email:sales@amadischem.com

Additional information on 3,5-bis(trifluoromethyl)phenylmethanethiol

3,5-Bis(trifluoromethyl)phenylmethanethiol

The compound 3,5-bis(trifluoromethyl)phenylmethanethiol (CAS No. 158144-84-4) is a highly specialized organic sulfur compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, along with a methanethiol group attached to the phenyl ring. The trifluoromethyl groups introduce strong electron-withdrawing effects, which significantly influence the electronic properties of the molecule, making it highly reactive and versatile in chemical reactions.

Recent studies have highlighted the importance of 3,5-bis(trifluoromethyl)phenylmethanethiol in the synthesis of advanced materials, particularly in the development of novel polymers and coatings. The compound's ability to undergo nucleophilic substitution reactions has been exploited in the creation of high-performance materials with enhanced thermal stability and mechanical properties. For instance, researchers have demonstrated that this compound can serve as a building block for constructing fluorinated polymers, which are highly resistant to environmental degradation and exhibit excellent chemical inertness.

In addition to its role in polymer chemistry, 3,5-bis(trifluoromethyl)phenylmethanethiol has also found applications in catalysis. The trifluoromethyl groups enhance the electron-deficient nature of the sulfur atom, making it an effective ligand in transition metal-catalyzed reactions. Recent findings suggest that this compound can act as a stabilizing agent for palladium catalysts, enabling more efficient cross-coupling reactions under mild conditions. This advancement has significant implications for the pharmaceutical and agrochemical industries, where precise control over reaction conditions is crucial for synthesizing complex molecules.

The synthesis of 3,5-bis(trifluoromethyl)phenylmethanethiol typically involves multi-step processes that require careful optimization. One common approach involves the nucleophilic substitution of a suitable precursor with a thiol group. Researchers have reported that the use of polar aprotic solvents and phase-transfer catalysts can significantly improve the reaction yield and purity of the final product. Furthermore, advancements in asymmetric synthesis techniques have enabled the production of enantiomerically enriched versions of this compound, opening new avenues for its application in chiral catalysis and asymmetric drug synthesis.

From an environmental perspective, 3,5-bis(trifluoromethyl)phenylmethanethiol exhibits low toxicity and minimal bioaccumulation potential due to its high fluorine content. This makes it a safer alternative to traditional organosulfur compounds in certain industrial applications. However, its stability under various environmental conditions requires further investigation to ensure sustainable use across different sectors.

In conclusion, 3,5-bis(trifluoromethyl)phenylmethanethiol (CAS No. 158144-84-4) is a versatile compound with promising applications in materials science, catalysis, and organic synthesis. Its unique electronic properties and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions across multiple disciplines. As ongoing studies continue to uncover new potential uses for this compound, its role in advancing modern chemistry is expected to grow significantly.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:158144-84-4)3,5-bis(trifluoromethyl)phenylmethanethiol
A1136178
Purity:99%
Quantity:5g
Price ($):380.0
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